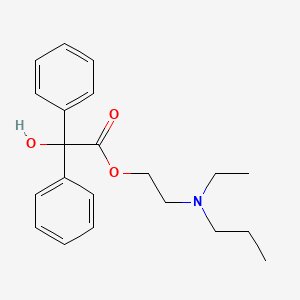
Benapryzine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benapryzine is a dialkylaminoethanol ester of diphenylacetic acid. It is a muscarinic cholinoceptor antagonist with negligible peripheral effects. This compound has been studied for its potential use in treating Parkinson’s disease due to its central anticholinergic activity .
Vorbereitungsmethoden
Benapryzine can be synthesized through a reaction involving methyl α,α-diphenylglycollate and 2-ethylpropylaminoethanol. The reaction is carried out in light petroleum with sodium methoxide as a catalyst. The methanol that separates during the reaction is removed, and the reaction mixture is washed with water and extracted with hydrochloric acid. The final product is obtained by making the solution alkaline and extracting the liberated base into ether .
Analyse Chemischer Reaktionen
Benapryzine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ether. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the effects of anticholinergic agents.
Biology: It has been used in studies to understand the role of cholinergic systems in the brain.
Industry: It is used in the production of other anticholinergic drugs.
Wirkmechanismus
Benapryzine exerts its effects by antagonizing muscarinic cholinoceptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By blocking these receptors, this compound reduces the activity of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Benapryzine is similar to other anticholinergic drugs such as benzhexol and procaine. it has unique properties that make it particularly effective in treating Parkinson’s disease. Unlike benzhexol, this compound has negligible peripheral effects, making it a safer option for patients .
Similar Compounds
- Benzhexol
- Procaine
- Atropine
This compound’s unique ability to reduce central cholinergic activity without significant peripheral effects sets it apart from these similar compounds .
Eigenschaften
CAS-Nummer |
22487-42-9 |
|---|---|
Molekularformel |
C21H27NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3 |
InChI-Schlüssel |
PYPJRLVCFAVWFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















